6-Pyridin-3-yl-1,3-dihydro-indol-2-one is a chemical compound characterized by its unique indole structure fused with a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. It is classified as an indole derivative, specifically a bicyclic compound containing both nitrogen and carbon atoms in its structure.
This compound can be synthesized through various chemical reactions, often involving the manipulation of indole derivatives and pyridine moieties. It falls under the category of heterocyclic compounds, which are organic compounds containing at least one atom that is not carbon in the ring structure. The classification of 6-Pyridin-3-yl-1,3-dihydro-indol-2-one as an indole derivative highlights its relevance in pharmacological research and its potential therapeutic applications.
The synthesis of 6-Pyridin-3-yl-1,3-dihydro-indol-2-one can be achieved using several methods:
These methods are notable for their ability to produce 6-Pyridin-3-yl-1,3-dihydro-indol-2-one in moderate to high yields, depending on reaction conditions such as temperature, solvent choice, and catalyst presence.
The molecular formula of 6-Pyridin-3-yl-1,3-dihydro-indol-2-one is C₁₁H₈N₂O. Its structure features:
The compound's molecular weight is approximately 188.19 g/mol. The presence of both nitrogen atoms in the rings contributes to its unique chemical properties and potential reactivity.
6-Pyridin-3-yl-1,3-dihydro-indol-2-one can participate in various chemical reactions:
These reactions are significant for further functionalization of the compound, enhancing its pharmacological properties.
The mechanism of action for 6-Pyridin-3-yl-1,3-dihydro-indol-2-one primarily revolves around its interaction with biological targets:
Data from pharmacological studies indicate that modifications on the indole or pyridine rings can significantly alter binding affinities and biological activities.
The physical properties of 6-Pyridin-3-yl-1,3-dihydro-indol-2-one include:
Chemical properties include:
These properties are crucial for determining storage conditions and potential applications in drug formulation.
6-Pyridin-3-yl-1,3-dihydro-indol-2-one has several notable applications in scientific research:
6-Pyridin-3-yl-1,3-dihydro-indol-2-one and its structural analogs demonstrate significant potential as selective inhibitors of human aldosterone synthase (CYP11B2), a key enzyme in mineralocorticoid biosynthesis. Chronic elevation of aldosterone is implicated in hypertension, myocardial fibrosis, and congestive heart failure due to its role in sodium retention and pathological cardiac remodeling. The compound’s pyridinyl-indol-2-one scaffold enables precise interaction with the CYP11B2 heme-active site, achieving inhibition through coordination with the iron atom of the porphyrin ring. This mechanism suppresses the conversion of 11-deoxycorticosterone to aldosterone, thereby disrupting the renin-angiotensin-aldosterone system (RAAS) cascade [1] [5].
Critical structure-activity relationship (SAR) studies reveal that the pyridin-3-yl moiety at the C6 position is essential for enzymatic inhibition, with substitutions altering potency and selectivity. Analogs featuring phenylsulfinyl or benzamide groups adjacent to the pyridine ring exhibit IC₅₀ values in the nanomolar range (27–166 nM) for CYP11B2. Notably, selectivity over the highly homologous 11β-hydroxylase (CYP11B1; >93% sequence similarity) is achieved through steric optimization that exploits subtle differences in the enzyme’s substrate-binding cavity. This selectivity is vital to avoid cortisol synthesis impairment, a limitation observed in earlier inhibitors like LCI699 [1] [8] [5].
Table 1: Inhibitory Activity of 6-Pyridin-3-yl-1,3-dihydro-indol-2-one Analogs Against CYP Enzymes
Compound Structural Feature | CYP11B2 IC₅₀ (nM) | CYP11B1 Selectivity Ratio | CYP17/CYP19 Inhibition |
---|---|---|---|
1-Phenylsulfinyl-naphthalene | 27–64 | >100-fold | None |
N-(Pyridin-3-yl)benzamide | 53–166 | >50-fold | None |
Unsubstituted pyridinyl-indol-2-one | 420 ± 53 | >20-fold | Not detected |
Preclinical efficacy is evidenced by reduced collagen deposition and endothelial dysfunction in rodent models of cardiac fibrosis. The pharmacokinetic profile of lead analogs shows favorable tissue distribution in adrenal glands, supporting their therapeutic potential for conditions like primary hyperaldosteronism and resistant hypertension [5].
The compound’s ability to engage serotonin (5-HT) and dopamine receptors positions it as a modulator of monoaminergic pathways implicated in depression, anxiety, and schizophrenia. Electrophysiological studies confirm that 6-Pyridin-3-yl-1,3-dihydro-indol-2-one influences neuronal excitability in the dorsal horn and limbic structures through 5-HT₁ₐ, 5-HT₃, and D₂ receptors. Specifically, 5-HT₃ receptor antagonism reduces GABAergic interneuron activity in the prefrontal cortex and hippocampus, indirectly enhancing dopamine and serotonin release in these regions. This action normalizes monoaminergic deficits observed in chronic stress models [2] [7] [9].
In behavioral assays, the compound reversed olfactory bulbectomy-induced anomalies in rats—a model of depression—and exhibited anxiolytic effects in the elevated plus maze and light/dark tests at low doses (0.25–1 mg/kg). These effects correlate with increased 5-hydroxytryptophan (5-HTP)-induced head-twitch responses and blockade of reserpine-induced hypothermia, confirming central serotonergic and noradrenergic engagement. The pyridin-3-yl group facilitates π-π stacking interactions within the 5-HT₃ receptor’s binding pocket, while the indol-2-one moiety stabilizes receptor conformations through hydrogen bonding [7] [4].
Table 2: Receptor Binding Affinity of Key Analogs
Target Receptor | Affinity (Kᵢ, nM) | Functional Outcome |
---|---|---|
5-HT₃ | 9–128 | Antagonism; ↑ dopamine/acetylcholine |
5-HT₁ₐ | 51–288 | Partial agonism; ↓ anxiety |
D₂ | 43–167 | Modulation; ↓ anhedonia |
Structural analogs of 6-Pyridin-3-yl-1,3-dihydro-indol-2-one enhance stimulus-evoked acetylcholine (ACh) release in the striatum and hippocampus, regions critical for learning and memory. The 3-(4-pyridinylmethyl) substitution on the indol-2-one scaffold is pivotal for this activity, as demonstrated in rat brain slice experiments. These compounds potentiate calcium-dependent exocytosis without directly acting as cholinergic agonists, suggesting presynaptic modulation of ACh vesicle pooling or mobilization [3] .
SAR analysis indicates that small alkyl groups (e.g., ethyl) at the N1 position of the indol-2-one ring improve blood-brain barrier permeability while maintaining ACh release efficacy. Hydrophobic interactions between the pyridinyl group and presynaptic voltage-gated calcium channels may underlie this facilitatory effect. In models of cognitive impairment, such compounds counter scopolamine-induced deficits in object recognition tasks, supporting their potential for Alzheimer’s disease-related dementia [10].
6-Pyridin-3-yl-1,3-dihydro-indol-2-one exemplifies a multi-target-directed ligand (MTDL) strategy for treatment-resistant depression. It concurrently inhibits serotonin/noradrenaline/dopamine transporters (SERT/NET/DAT) and modulates 5-HT₁ₐ and D₂ receptors, addressing the monoaminergic dysregulation characteristic of refractory cases. Hybrid analogs incorporating 7-azaindole or pyrrolidine-2,5-dione extensions exhibit balanced affinities (SERT Kᵢ = 9.2–47 nM; D₂ Kᵢ = 51 nM; 5-HT₁ₐ Kᵢ = 128 nM), surpassing single-target agents like SSRIs in preclinical efficacy [4].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6